1,4-Dimethyl-1h,2'h-[3,3'-bipyrazol]-5-amine
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Overview
Description
- The compound features two pyrazole rings connected by a central carbon atom, forming a bicyclic structure.
- Its systematic name reflects the positions of the methyl groups and the amino group within the bipyrazole scaffold.
- Bipyrazoles have attracted interest due to their potential applications in various fields, including energetic materials and pharmaceuticals.
1,4-Dimethyl-1H,2’H-[3,3’-bipyrazol]-5-amine: is a heterocyclic compound with the chemical formula CHN. It belongs to the class of bipyrazole derivatives.
Preparation Methods
- The synthesis of 1,4-dimethyl-1H,2’H-[3,3’-bipyrazol]-5-amine involves several approaches:
Vicarious Nucleophilic Substitution: Introduction of the amino group via nucleophilic substitution of a hydrogen atom.
Cine Substitution of N-Nitro Group: Substitution of an N-nitro group with an amino group.
Hofmann Rearrangement of Amide Group: Conversion of an amide group to an amino group.
Reduction of Nitro Group: Reduction of a nitro group to an amino group.
Nucleophilic Ipso-Substitution of Nitro Group: Substitution of a nitro group by a nucleophile.
- Industrial production methods may involve optimization of these routes for scalability and efficiency.
Chemical Reactions Analysis
- Common reagents include reducing agents (e.g., hydrogen gas), nucleophiles, and oxidizing agents.
- Major products depend on reaction conditions and regioselectivity.
1,4-Dimethyl-1H,2’H-[3,3’-bipyrazol]-5-amine: can undergo various reactions:
Scientific Research Applications
Chemistry: Bipyrazoles serve as building blocks for novel materials, ligands, and catalysts.
Biology: Investigate potential bioactivity, receptor binding, and enzyme inhibition.
Medicine: Explore pharmacological properties, such as anti-inflammatory or antitumor effects.
Industry: Consider applications in dyes, polymers, and materials science.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- If used as a drug, it may interact with cellular receptors, enzymes, or metabolic pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other bipyrazoles (e.g., 4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine) and related heterocycles (e.g., 1,2-dimethyl-1H-imidazole , 1,4-dimethyl-1H-imidazole ).
- Comparative studies can reveal distinct properties and applications.
1,4-Dimethyl-1H,2’H-[3,3’-bipyrazol]-5-amine: is unique due to its bicyclic structure.
Properties
Molecular Formula |
C8H11N5 |
---|---|
Molecular Weight |
177.21 g/mol |
IUPAC Name |
2,4-dimethyl-5-(1H-pyrazol-5-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H11N5/c1-5-7(6-3-4-10-11-6)12-13(2)8(5)9/h3-4H,9H2,1-2H3,(H,10,11) |
InChI Key |
FQVPOGJVHDAZJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=NN2)C)N |
Origin of Product |
United States |
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